molecular formula C22H13F3N6O B8242455 Ddr1-IN-5

Ddr1-IN-5

Cat. No.: B8242455
M. Wt: 434.4 g/mol
InChI Key: LGHRUPKASNQBFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DDR1-IN-5 is a selective inhibitor of the discoidin domain receptor family, member 1 (DDR1), which is a collagen-activated receptor tyrosine kinase. DDR1 is implicated in various diseases, including cancer, fibrosis, and atherosclerosis. This compound has shown significant potential in inhibiting DDR1 with high selectivity and potency, making it a valuable tool in scientific research and potential therapeutic applications .

Scientific Research Applications

DDR1-IN-5 has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DDR1-IN-5 involves a series of chemical reactions designed to achieve high selectivity and potency. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet production demands. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques are employed to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

DDR1-IN-5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as halogens or alkyl groups.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically derivatives of this compound with modified functional groups .

Mechanism of Action

DDR1-IN-5 exerts its effects by selectively inhibiting the activity of DDR1. The compound binds to the active site of DDR1, preventing its activation by collagen. This inhibition disrupts downstream signaling pathways involved in cell proliferation, differentiation, adhesion, migration, and invasion. The molecular targets and pathways involved include the inhibition of DDR1 autophosphorylation and subsequent signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to DDR1-IN-5 include other DDR1 inhibitors such as DDR1-IN-1, DDR1-IN-2, and DDR1-IN-3. These compounds share a similar mechanism of action but differ in their selectivity, potency, and pharmacokinetic properties .

Uniqueness of this compound

This compound is unique due to its high selectivity and potency against DDR1. It has shown close to 1000-fold selectivity against DDR2 and good selectivity against the full kinome. This high selectivity makes this compound a valuable tool for studying DDR1-specific pathways and for potential therapeutic applications .

Properties

IUPAC Name

7-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-6-methyl-N-[5-(trifluoromethyl)pyridin-3-yl]-1,2-benzoxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F3N6O/c1-13-4-6-18-20(17(13)7-5-16-12-27-19-3-2-8-28-31(16)19)32-30-21(18)29-15-9-14(10-26-11-15)22(23,24)25/h2-4,6,8-12H,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHRUPKASNQBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NO2)NC3=CN=CC(=C3)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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